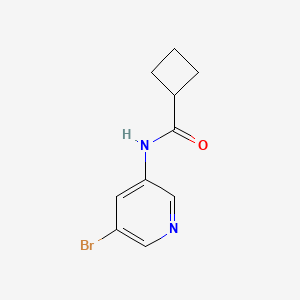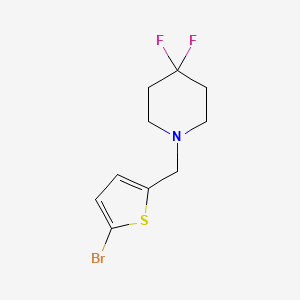![molecular formula C8H10BFO4 B1532874 [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid CAS No. 335254-87-0](/img/structure/B1532874.png)
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid
Descripción general
Descripción
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid (4F2MMPBA) is a member of the boronic acid family, which is used in a variety of applications in the fields of chemistry, biochemistry, and pharmaceuticals. Boronic acids are important reagents in organic synthesis, and 4F2MMPBA is a particularly versatile reagent due to its unique properties.
Aplicaciones Científicas De Investigación
Fluorescence Studies
Boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), have been studied for their fluorescence quenching properties in alcohols of varying viscosities. The studies revealed that aniline, used as a quencher, led to a negative deviation in the Stern–Volmer plots for these molecules, suggesting the existence of different conformers in the ground state. This indicates potential applications in fluorescence-based sensing technologies where such derivatives could be used to detect and measure the concentration of specific quenchers in various environments (Geethanjali et al., 2015).
Binding Interaction with Sugars
The binding interactions of 2-methoxy-5-fluoro phenyl boronic acid with various sugars (e.g., dextrose, arabinose, xylose, sucrose, and lactose) have been investigated, highlighting the ability of boronic acids to bind selectively to sugars. This has implications for the development of diagnostic tools and sensors for detecting sugar concentrations in biological and environmental samples. The study showed that mono sugars like arabinose and xylose have greater binding constants, demonstrating the sensitivity of boronic acid derivatives to structural changes in sugars (Bhavya et al., 2016).
Chemosensing
Boronic acids are recognized for their ability to form reversible covalent complexes with diols and polyols, making them useful in the development of chemosensors. The versatility of boronic acid derivatives, including those with fluorine substituents, allows for the selective detection and measurement of biologically relevant species such as carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide. This functionality is particularly valuable in the design of sensors for medical diagnostics and environmental monitoring (Guo et al., 2012).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid is likely to interact with its targets through a mechanism similar to other boronic acids. The boronic acid moiety can form reversible covalent bonds with hydroxyl groups present in biological targets . This allows the compound to modulate the activity of these targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis. This suggests that [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid may be involved in the synthesis of various biologically active compounds.
Result of Action
The molecular and cellular effects of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid’s action would depend on the specific biological targets it interacts with and the downstream effects of these interactions. Given its potential use in Suzuki-Miyaura cross-coupling reactions , it may play a role in the synthesis of various biologically active compounds.
Action Environment
The action, efficacy, and stability of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, its efficacy could be influenced by factors such as pH and the presence of other compounds in the environment.
Propiedades
IUPAC Name |
[4-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMJNDHQYSFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



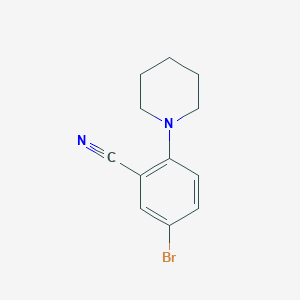
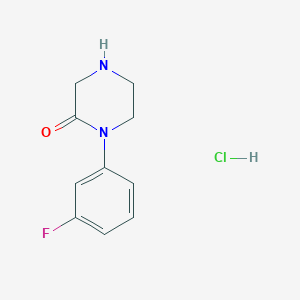
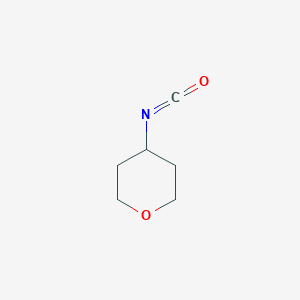
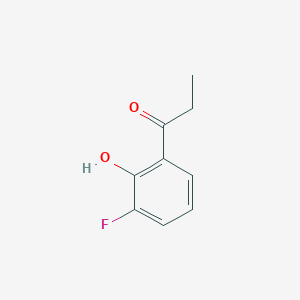

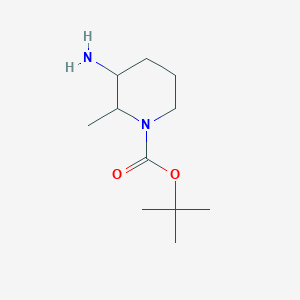
![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)
